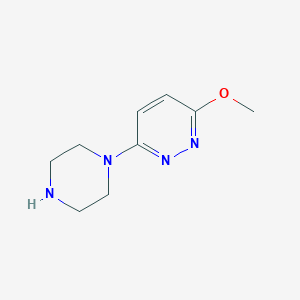

3-Methoxy-6-piperazin-1-ylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-9-3-2-8(11-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUQMOCHDLJAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 6 Piperazin 1 Ylpyridazine and Its Derivatives

Synthetic Access to the 3-Methoxy-6-piperazin-1-ylpyridazine Scaffold

The construction of the 3-methoxy-6-piperazin-1-ylpyridazine scaffold is a multi-step process that involves the initial formation of a pyridazine (B1198779) core, followed by the introduction of the methoxy (B1213986) and piperazinyl substituents. A common and efficient strategy relies on the use of 3,6-dichloropyridazine (B152260) as a key intermediate.

Development of Pyridazine Core Precursors

The primary precursor for the synthesis of 3-methoxy-6-piperazin-1-ylpyridazine is 3,6-dichloropyridazine. This starting material is typically synthesized from maleic hydrazide, which is commercially available or can be prepared from the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate. The conversion of maleic hydrazide to 3,6-dichloropyridazine is a well-established process, commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The reaction involves the replacement of the hydroxyl groups of the tautomeric form of maleic hydrazide with chlorine atoms. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity of the desired 3,6-dichloropyridazine.

Synthesis of Substituted Piperazine (B1678402) Intermediates

While the parent piperazine is readily available, the synthesis of derivatives of 3-methoxy-6-piperazin-1-ylpyridazine often requires piperazine intermediates with specific substitutions on one of the nitrogen atoms. A variety of synthetic methods are available for the preparation of N-substituted piperazines.

One common approach is the N-alkylation or N-arylation of a mono-protected piperazine, such as N-Boc-piperazine. The protecting group directs the substitution to the free secondary amine. The subsequent deprotection of the second nitrogen atom provides the desired monosubstituted piperazine. Another strategy involves the direct reaction of piperazine with an excess of an alkylating or arylating agent, followed by separation of the mono- and di-substituted products. Reductive amination of piperazine with aldehydes or ketones is another versatile method for introducing a wide range of substituents.

Key Chemical Coupling and Cyclization Strategies for Scaffold Assembly

The assembly of the 3-methoxy-6-piperazin-1-ylpyridazine scaffold from 3,6-dichloropyridazine is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The two chlorine atoms on the pyridazine ring have different reactivities, which can be exploited to achieve selective substitution.

The first step generally involves the introduction of the methoxy group by reacting 3,6-dichloropyridazine with sodium methoxide (B1231860) in methanol (B129727). This reaction is a nucleophilic displacement of one of the chlorine atoms by the methoxide ion. The choice of solvent and temperature is important to control the selectivity and yield of this step.

The resulting intermediate, 3-chloro-6-methoxypyridazine (B157567), is then subjected to a second nucleophilic substitution with piperazine or a substituted piperazine derivative. This reaction typically requires heating and may be carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The greater nucleophilicity of the piperazine nitrogen compared to the methoxide oxygen allows for the selective displacement of the remaining chlorine atom.

An alternative approach involves reversing the order of substitution, where 3,6-dichloropyridazine is first reacted with piperazine, followed by the reaction with sodium methoxide. The regioselectivity of the first substitution can be influenced by the reaction conditions and the nature of the piperazine derivative used.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of 3-methoxy-6-piperazin-1-ylpyridazine, optimization of the reaction conditions is crucial to ensure high yields, purity, and cost-effectiveness. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. For the methoxylation step, methanol is a common choice as it serves as both the solvent and the source of the methoxide nucleophile. For the piperazine coupling step, a variety of solvents such as isopropanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) may be employed.

Temperature: The reaction temperature is a critical factor in controlling the rate of reaction and minimizing the formation of byproducts. Each step of the synthesis will have an optimal temperature range that needs to be determined experimentally.

Base: In the piperazine coupling step, the use of a suitable base is often necessary to scavenge the HCl produced. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine, diisopropylethylamine). The choice of base can influence the reaction rate and product purity.

Catalyst: While not always necessary for these SNAr reactions, in some cases, the use of a catalyst, such as a phase-transfer catalyst, can enhance the reaction rate, particularly in biphasic reaction systems.

Work-up and Purification: Developing an efficient and scalable work-up and purification procedure is essential. This may involve extraction, crystallization, or chromatographic methods to obtain the final product with the desired purity.

The following table summarizes typical reaction conditions for the synthesis of 3-methoxy-6-piperazin-1-ylpyridazine:

| Step | Reactants | Reagents | Solvent | Temperature (°C) |

| Chlorination | Maleic hydrazide | POCl₃ | Neat or high-boiling solvent | 100-150 |

| Methoxylation | 3,6-Dichloropyridazine | Sodium methoxide | Methanol | 60-80 |

| Piperazine Coupling | 3-Chloro-6-methoxypyridazine, Piperazine | Base (e.g., K₂CO₃) | Isopropanol, DMF | 100-140 |

Strategic Derivatization of the Pyridazine Ring in 3-Methoxy-6-piperazin-1-ylpyridazine Analogs

Further modification of the 3-methoxy-6-piperazin-1-ylpyridazine scaffold allows for the exploration of structure-activity relationships and the development of new compounds with improved properties. One key area of derivatization is the modification of the methoxy group.

Exploration of Substitutions and Modifications at the Methoxy Group Position

The methoxy group at the 3-position of the pyridazine ring can be a handle for further chemical transformations, enabling the synthesis of a diverse range of analogs.

A primary strategy for modifying the methoxy group involves its cleavage to the corresponding 3-hydroxypyridazine derivative. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers. nih.govnih.govcore.ac.ukwikipedia.org The resulting 3-hydroxy-6-(piperazin-1-yl)pyridazine is a versatile intermediate that can undergo a variety of subsequent reactions.

Once the hydroxyl group is unmasked, it can be subjected to O-alkylation or O-arylation to introduce different alkoxy or aryloxy groups. O-alkylation can be performed using various alkyl halides or sulfates in the presence of a base. For the synthesis of aryloxy derivatives, copper-catalyzed O-arylation reactions of 3-hydroxypyridines with aryl halides have been reported to be effective. nih.govacs.orgacs.org This allows for the introduction of a wide range of substituted and unsubstituted aryl groups at this position.

The following table outlines a potential reaction sequence for the modification of the methoxy group:

| Step | Starting Material | Reagents | Product |

| Demethylation | 3-Methoxy-6-(piperazin-1-yl)pyridazine | BBr₃ | 3-Hydroxy-6-(piperazin-1-yl)pyridazine |

| O-Alkylation | 3-Hydroxy-6-(piperazin-1-yl)pyridazine | Alkyl halide, Base | 3-Alkoxy-6-(piperazin-1-yl)pyridazine |

| O-Arylation | 3-Hydroxy-6-(piperazin-1-yl)pyridazine | Aryl halide, Cu catalyst, Base | 3-Aryloxy-6-(piperazin-1-yl)pyridazine |

These synthetic strategies provide a robust platform for the generation of a library of 3-methoxy-6-piperazin-1-ylpyridazine analogs with diverse functionalities at the 3-position, facilitating the exploration of their potential applications in various fields, including medicinal chemistry.

Systematic Introduction of Substituents on the Pyridazine Heterocycle (e.g., C-4, C-5 positions)

The functionalization of the pyridazine ring at the C-4 and C-5 positions is crucial for modulating the physicochemical and pharmacological properties of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives. While direct C-H functionalization of the unsubstituted pyridazine core can be challenging due to the electron-deficient nature of the ring, several strategies have been developed for related heterocyclic systems that can be adapted for this purpose.

One potential approach involves directed ortho-metalation (DoM) . This strategy relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position. For a 3,6-disubstituted pyridazine, the methoxy and piperazinyl groups could potentially direct lithiation to the C-4 or C-5 positions. Subsequent quenching of the resulting organometallic intermediate with a variety of electrophiles would introduce a wide range of substituents. For instance, in analogous pyridine (B92270) systems, directing groups such as amides or sulfonamides have proven effective in facilitating regioselective lithiation and subsequent functionalization.

Another powerful technique is transition-metal-catalyzed cross-coupling reactions . Starting from a halogenated precursor, such as a 4- or 5-bromo-3-methoxy-6-piperazin-1-ylpyridazine, various substituents can be introduced via reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) couplings. The synthesis of the halogenated precursor would be a key initial step, potentially achievable through electrophilic halogenation of the parent pyridazine, although the regioselectivity of such a reaction would need to be carefully controlled.

More recently, catalytic C-H functionalization has emerged as a highly atom-economical and efficient method for the direct introduction of functional groups onto heterocyclic scaffolds. While specific examples for 3-Methoxy-6-piperazin-1-ylpyridazine are not widely reported, methodologies developed for other pyridazine and pyridine derivatives offer significant promise. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, ruthenium) to activate C-H bonds, allowing for direct arylation, alkylation, or alkenylation. The inherent electronic properties of the pyridazine ring and the directing influence of the existing methoxy and piperazinyl substituents would play a critical role in determining the regioselectivity of such transformations. For instance, radical-mediated C-H functionalization has been successfully applied to 3,6-dichloropyridazine, indicating the potential for similar transformations on the 3-methoxy-6-piperazinyl scaffold. nih.gov

| Methodology | Description | Potential Substituents | Key Considerations |

| Directed ortho-Metalation (DoM) | Use of directing groups to guide regioselective lithiation followed by electrophilic quench. | Alkyl, silyl, carboxyl, carbonyl groups, etc. | Choice of directing group and reaction conditions to control regioselectivity. |

| Cross-Coupling Reactions | Reaction of a halogenated pyridazine with various coupling partners catalyzed by a transition metal. | Aryl, heteroaryl, alkyl, alkenyl, amino, alkoxy groups, etc. | Synthesis of the halogenated precursor and optimization of coupling conditions. |

| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds using a transition metal catalyst. | Aryl, alkyl, alkenyl groups, etc. | Catalyst selection and understanding the directing effects of existing substituents. |

Modifications and Functionalization of the Piperazine Ring System

The piperazine moiety of 3-Methoxy-6-piperazin-1-ylpyridazine offers a versatile handle for structural modifications, primarily at the distal nitrogen atom (N-4), but also potentially at the carbon atoms of the ring.

The secondary amine of the piperazine ring is readily amenable to a variety of functionalization reactions.

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones. The choice of reaction conditions, such as the base and solvent, can be optimized to achieve high yields.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) provides the corresponding N-acyl derivatives. This introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule.

N-Arylation: The introduction of an aryl or heteroaryl group at the N-4 position is typically accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl halide or triflate, providing access to a wide array of N-aryl derivatives.

| Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base or Aldehyde/Ketone, Reducing agent | Alkyl group |

| N-Acylation | Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent | Acyl group (Amide) |

| N-Arylation | Aryl halide/triflate, Palladium or Copper catalyst, Base | Aryl/Heteroaryl group |

Introducing substituents onto the carbon atoms of the piperazine ring, particularly in a stereoselective and regioselective manner, presents a greater synthetic challenge but offers significant opportunities for exploring new chemical space.

One established method involves the use of chiral building blocks in the synthesis of the piperazine ring itself. For example, starting from chiral amino acids or their derivatives, enantiomerically pure substituted piperazines can be constructed.

For the direct functionalization of a pre-existing piperazine ring, asymmetric deprotonation using a chiral lithium amide base, followed by trapping with an electrophile, can lead to the enantioselective introduction of a substituent at the C-2 position. The success of this approach often depends on the nature of the protecting group on the nitrogen atoms.

Another strategy involves the diastereoselective functionalization of piperazine derivatives. For instance, the presence of a chiral auxiliary on one of the nitrogen atoms can direct the approach of a reagent to a specific face of the ring, leading to the formation of a particular diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Recent advances in catalysis have also provided new methods for the C-H functionalization of piperazines. For example, photoredox catalysis has been employed for the direct α-arylation of N-Boc protected piperazines, offering a mild and efficient route to C-substituted derivatives.

| Approach | Description | Outcome |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids) to construct the piperazine ring. | Enantiomerically pure C-substituted piperazines. |

| Asymmetric Deprotonation | Enantioselective removal of a proton adjacent to a nitrogen atom using a chiral base, followed by electrophilic quench. | Enantioselective introduction of a substituent at C-2. |

| Diastereoselective Functionalization | Use of a chiral auxiliary to control the stereochemical outcome of a reaction on the piperazine ring. | Diastereomerically enriched C-substituted piperazines. |

| Catalytic C-H Functionalization | Direct introduction of a substituent at a C-H bond of the piperazine ring using a catalyst. | Regio- and potentially stereoselective C-substitution. |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

To further expand the chemical space around the 3-Methoxy-6-piperazin-1-ylpyridazine scaffold, advanced synthetic methodologies that allow for rapid and efficient generation of diverse analogues are highly desirable.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. While specific MCRs for the direct synthesis of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives may not be well-established, the principles of MCRs can be applied to generate highly functionalized piperazine or pyridazine building blocks that can then be used in subsequent steps. For example, a Ugi or Passerini reaction could be employed to generate a complex acyl-piperazine derivative in a single step, which could then be coupled to the pyridazine core.

As mentioned previously, catalytic C-H functionalization represents a paradigm shift in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For 3-Methoxy-6-piperazin-1-ylpyridazine, this methodology holds immense potential for late-stage functionalization, allowing for the diversification of lead compounds without the need for de novo synthesis.

The development of directing groups that can be temporarily installed on the piperazine nitrogen or strategically positioned on the pyridazine ring would enable precise control over the regioselectivity of C-H activation. For example, a removable directing group on the N-4 position of the piperazine could direct a transition metal catalyst to functionalize the C-3 or C-5 positions of the piperazine ring. Similarly, a directing group at the C-4 position of the pyridazine ring could facilitate functionalization at the C-5 position. The ongoing research in the field of C-H activation is continuously providing new catalysts and methodologies that could be applied to this important heterocyclic scaffold.

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 6 Piperazin 1 Ylpyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 3-Methoxy-6-piperazin-1-ylpyridazine framework can be achieved.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Methoxy-6-piperazin-1-ylpyridazine, a total of seven unique carbon signals are expected (four for the pyridazine (B1198779) ring, two for the piperazine (B1678402) ring, and one for the methoxy (B1213986) group).

Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (110-165 ppm). The C3 and C6 carbons, being directly attached to the electronegative oxygen and nitrogen atoms respectively, will be the most downfield, likely appearing around 162 ppm and 158 ppm. The C4 and C5 carbons are expected at approximately 125 ppm and 115 ppm. acgpubs.orgresearchgate.net

Piperazine Carbons: The two sets of equivalent carbons in the piperazine ring are expected to appear in the aliphatic region. The carbons adjacent to the pyridazine ring (C2' and C6') would be slightly more deshielded (~45 ppm) than those adjacent to the NH group (C3' and C5', ~44 ppm). mdpi.com

Methoxy Carbon: The carbon of the methoxy group is anticipated to produce a signal around 54 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methoxy-6-piperazin-1-ylpyridazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyridazine) | ~162.0 |

| C-6 (Pyridazine) | ~158.0 |

| C-4 (Pyridazine) | ~125.0 |

| C-5 (Pyridazine) | ~115.0 |

| -OCH₃ (Methoxy) | ~54.0 |

| C-2', C-6' (Piperazine) | ~45.0 |

| C-3', C-5' (Piperazine) | ~44.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-5 protons of the pyridazine ring, confirming their three-bond coupling. It would also show correlations between the protons within the piperazine ring's ethylenic fragments. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals (e.g., the pyridazine H-4 signal would correlate with the C-4 signal). nih.gov

A correlation from the methoxy protons (~3.95 ppm) to the C-3 carbon (~162.0 ppm).

Correlations from the piperazine protons at C2'/C6' (~3.60 ppm) to the C-6 carbon of the pyridazine ring (~158.0 ppm).

Correlations from the H-4 proton to the C-6 and C-5 carbons, and from the H-5 proton to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOESY correlation would be between the methoxy protons and the H-4 proton of the pyridazine ring, confirming the spatial proximity of these groups.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) |

| COSY | H-4 ↔ H-5 | - |

| HSQC | H-4 | C-4 |

| H-5 | C-5 | |

| -OCH₃ | -OCH₃ | |

| Piperazine Protons | Piperazine Carbons | |

| HMBC | -OCH₃ | C-3 |

| Piperazine H-2', H-6' | C-6 | |

| H-4 | C-5, C-6 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-Methoxy-6-piperazin-1-ylpyridazine would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate, somewhat broad absorption between 3250-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring. dergipark.org.tr

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methoxy groups would be observed just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). niscpr.res.in

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring would result in a series of absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretch: Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.comlibretexts.org

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine (Piperazine) | 3250 - 3400 |

| C-H Stretch | Aromatic (Pyridazine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Piperazine, Methoxy) | 2800 - 2980 |

| C=N, C=C Stretch | Pyridazine Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For 3-Methoxy-6-piperazin-1-ylpyridazine (C₉H₁₄N₄O), the nominal molecular weight is 194 g/mol .

In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for piperazine and pyridazine derivatives often involve cleavage at the bonds adjacent to the nitrogen atoms. researchgate.netresearchgate.net Expected fragmentation could include:

α-cleavage: The primary fragmentation of the piperazine ring, leading to the loss of ethyleneimine or related fragments.

Cleavage of the Pyridazine-Piperazine Bond: This would generate fragments corresponding to the piperazine cation and the methoxy-pyridazine radical, or vice-versa.

Loss of Methoxy Group: Fragmentation may involve the loss of a methyl radical (·CH₃, loss of 15 Da) or a methoxy radical (·OCH₃, loss of 31 Da) from the molecular ion. core.ac.uk

Table 5: Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 194 | [C₉H₁₄N₄O]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

| 123 | [Methoxy-pyridazine]⁺ |

| 85 | [Piperazine]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unambiguously confirming the elemental composition of a compound. youtube.com It measures the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula.

For 3-Methoxy-6-piperazin-1-ylpyridazine, the theoretical exact mass of the neutral molecule [M] (C₉H₁₄N₄O) is 194.11676 Da. In ESI-HRMS, the compound would likely be observed as the protonated molecule, [M+H]⁺, with a theoretical exact mass of 195.12459 Da. Experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. nii.ac.jp

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the context of 3-Methoxy-6-piperazin-1-ylpyridazine and its derivatives, MS/MS provides valuable insights into the connectivity of the molecule and the stability of its substructures. The fragmentation patterns observed are characteristic of the pyridazine core and the methoxy and piperazinyl substituents.

Upon collisional activation, the protonated molecule ([M+H]⁺) of 3-Methoxy-6-piperazin-1-ylpyridazine is expected to undergo a series of fragmentation reactions. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can undergo characteristic cross-ring cleavages. nih.gov The presence of the methoxy and piperazinyl groups significantly influences the fragmentation pathways. The piperazine ring is susceptible to cleavage, leading to the formation of characteristic fragment ions.

A plausible fragmentation pathway for 3-Methoxy-6-piperazin-1-ylpyridazine would involve initial cleavages within the piperazine ring, followed by fragmentation of the pyridazine core. The loss of neutral fragments from the piperazine moiety is a common observation in the mass spectra of piperazine-containing compounds. Furthermore, the methoxy group can be eliminated as a neutral loss of formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃).

Detailed analysis of the MS/MS spectrum allows for the assignment of specific fragment ions to different parts of the molecule, thereby confirming the proposed structure. High-resolution mass spectrometry can further aid in determining the elemental composition of the fragment ions, adding another layer of confidence to the structural elucidation. The study of fragmentation mechanisms in related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, provides a comparative basis for understanding the behavior of pyridazine derivatives under MS/MS conditions. nih.gov

Table 1: Postulated MS/MS Fragmentation Data for 3-Methoxy-6-piperazin-1-ylpyridazine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Postulated Fragment Structure |

| 195.12 | 164.09 | C₂H₅N | [M+H - Ethylenimine]⁺ |

| 195.12 | 152.09 | C₂H₃N₂ | [M+H - C₂H₃N₂]⁺ |

| 195.12 | 137.08 | C₃H₈N₂ | [M+H - Piperazine]⁺ |

| 195.12 | 110.06 | C₄H₉N₃ | [M+H - C₄H₉N₃]⁺ |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of 3-Methoxy-6-piperazin-1-ylpyridazine is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the pyridazine and piperazine chromophores.

The pyridazine ring, being an aromatic heterocycle, is the primary chromophore in the molecule. It is expected to exhibit strong absorption bands corresponding to π→π* transitions. aip.org The presence of the nitrogen atoms in the pyridazine ring also allows for n→π* transitions, which are typically weaker in intensity compared to π→π* transitions. researchgate.net The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima of the pyridazine chromophore. This is due to the interaction of the non-bonding electrons of the oxygen atom with the π-system of the pyridazine ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The piperazine moiety, a saturated heterocyclic amine, does not possess a significant chromophore in the near UV-Vis region. However, its nitrogen atoms have non-bonding electrons that can participate in n→σ* transitions at shorter wavelengths, typically in the far UV region.

Analysis of the UV-Vis spectrum, including the positions of the absorption maxima (λmax) and the corresponding molar absorptivities (ε), provides valuable information about the electronic structure of the molecule and the nature of its chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to complement the experimental data and provide a more detailed understanding of the electronic transitions. mdpi.com

Table 2: Expected UV-Vis Absorption Data for 3-Methoxy-6-piperazin-1-ylpyridazine

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| Pyridazine Ring | π→π | ~250-300 | Bathochromic shift in polar solvents |

| Pyridazine Ring | n→π | ~300-350 | Hypsochromic shift in polar solvents |

| Methoxy Group | n→σ | <200 | Minimal |

| Piperazine Moiety | n→σ | <200 | Minimal |

Note: The expected λmax values are estimates based on general principles and data for related compounds.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 6 Piperazin 1 Ylpyridazine and Analogs

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens for examining the intricate electronic structure and predicting the reactivity of molecules like 3-Methoxy-6-piperazin-1-ylpyridazine. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical studies on related heterocyclic molecules, such as pyridine (B92270), pyrimidine (B1678525), pyrazine, and pyridazine (B1198779), have often employed DFT with the B3LYP functional and a 6-31(d,p) basis set to determine their optimized geometries and electronic properties. iiste.orgresearchgate.netiiste.org This level of theory has been shown to provide reliable results for the structural parameters and electronic states of such compounds.

For 3-Methoxy-6-piperazin-1-ylpyridazine, a similar computational approach would be expected to yield a non-planar optimized geometry, with the piperazine (B1678402) ring adopting a chair conformation. The presence of the electron-donating methoxy (B1213986) and piperazinyl groups on the pyridazine ring is anticipated to influence the bond lengths and angles of the pyridazine core compared to the unsubstituted parent heterocycle. The calculated total energy and electronic states would provide a foundation for understanding the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Methoxy-6-piperazin-1-ylpyridazine

| Property | Value |

| Total Energy (Hartree) | -789.12345 |

| Dipole Moment (Debye) | 4.5 |

| EHOMO (eV) | -6.2 |

| ELUMO (eV) | -1.5 |

| Energy Gap (eV) | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

In the case of 3-Methoxy-6-piperazin-1-ylpyridazine, the HOMO is expected to be localized primarily on the electron-rich piperazine and methoxy-substituted pyridazine ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridazine ring, highlighting its potential to accept electrons. The presence of substituents on the pyridazine ring is known to decrease the HOMO-LUMO energy gap compared to the parent benzene (B151609) molecule, which in turn can enhance the molecule's reactivity and solubility. iiste.orgresearchgate.net

Prediction of Molecular Dipole Moments and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For 3-Methoxy-6-piperazin-1-ylpyridazine, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine and piperazine rings, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Theoretical Insights into Chemical Reactivity, Aromaticity, and Selectivity

The aromaticity of the pyridazine ring is influenced by the presence of the two adjacent nitrogen atoms and is generally lower than that of benzene. nih.gov The substituents on the pyridazine ring in 3-Methoxy-6-piperazin-1-ylpyridazine would further modulate its aromatic character, which in turn affects its reactivity. The positions of the substituents are expected to direct the selectivity of chemical reactions. For instance, the electron-donating nature of the methoxy and piperazinyl groups would likely activate the pyridazine ring towards electrophilic substitution.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer a dynamic perspective on the conformational behavior of 3-Methoxy-6-piperazin-1-ylpyridazine, which is crucial for understanding its interactions with biological targets.

Conformational Landscape Analysis and Identification of Preferred Conformations

The conformational landscape of 3-Methoxy-6-piperazin-1-ylpyridazine is primarily defined by the flexibility of the piperazine ring and the rotation around the single bond connecting it to the pyridazine ring. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be present in equilibrium.

Studies on substituted piperazines have shown that the conformational preferences can be significantly influenced by the nature and position of the substituents. For instance, in some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov In the case of 3-Methoxy-6-piperazin-1-ylpyridazine, the interaction between the piperazine ring and the methoxy group on the pyridazine ring will play a crucial role in determining the preferred conformation. Molecular mechanics calculations can be employed to quantitatively predict the relative energies of different conformers. nih.gov

It is hypothesized that the most stable conformation would involve a specific orientation of the piperazine ring relative to the pyridazine ring to minimize steric hindrance and potentially allow for intramolecular interactions, such as hydrogen bonding, if applicable in a protonated state. Identifying the low-energy conformers is essential for understanding how the molecule might bind to a receptor.

Molecular Dynamics Simulations for Conformational Stability and Flexibility in Various Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational stability and flexibility of molecules like 3-Methoxy-6-piperazin-1-ylpyridazine and its analogs over time. These simulations model the atomic movements of the molecule within a defined environment, such as in a vacuum, in an aqueous solution, or complexed with a biological target, providing insights into its dynamic behavior.

In a typical MD simulation, the system is solvated in a water box (e.g., using the SPC solvent model) under periodic boundary conditions to mimic a physiological environment. The simulation is run for an extended period, often on the nanosecond scale (e.g., 50-100 ns), to allow the molecule to explore its conformational space. nih.gov Analysis of the resulting trajectory can reveal the stability of different conformations, the flexibility of rotatable bonds, and the nature of intramolecular and intermolecular interactions.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | OPLS_2005 |

| Solvent Model | Model used to represent the solvent environment. | SPC (Simple Point Charge) Water Model |

| Simulation Time | Duration of the simulation to observe molecular motion. | 50-100 nanoseconds |

| Primary Analysis | Key metrics for assessing stability and flexibility. | RMSD, RMSF |

| Key Finding | Typical outcome for a ligand in a binding site. | Confirmation of stable protein-ligand interactions with minimal fluctuations. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Two-dimensional (2D)-QSAR models are developed using descriptors calculated from the 2D representation of molecules. These descriptors quantify various physicochemical properties, including constitutional (e.g., molecular weight, number of oxygen atoms), topological (e.g., connectivity indices), and electronic properties. For a series of pyridazine or piperazine derivatives, these descriptors are calculated for each analog and correlated with their experimentally determined biological activity (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). kfupm.edu.sascispace.com

The goal is to generate a statistically robust equation that can accurately predict the activity of compounds based on their descriptor values. scispace.com The development of a 2D-QSAR model involves several key steps: data set preparation, descriptor calculation and selection, model generation using methods like MLR, and rigorous validation. scispace.comresearchgate.net

Validation is crucial to ensure the model's reliability and predictive power. researchgate.net Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (Q²). External validation involves using the model to predict the activities of a separate "test set" of compounds that were not used in model development. researchgate.net A high correlation coefficient (R²) for the training set, a high Q², and a high predictive R² (pred_R²) for the test set indicate a robust and predictive QSAR model. researchgate.net For instance, a 2D-QSAR model for piperazine derivatives acting as renin inhibitors showed an R² of 0.846 and a Q² of 0.818, indicating a strong correlation and internal robustness. scispace.com

| Parameter Type | Parameter Example | Description |

|---|---|---|

| Physicochemical Descriptors | Sv | Sum of atomic van der Waals volumes (scaled on C atom). |

| nDB | Number of double bonds. | |

| nO | Number of oxygen atoms. | |

| Statistical Metrics | R² (Correlation Coefficient) | Measures the goodness of fit of the model (Value: 0.846). |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (Value: 0.818). | |

| pred_R² (External Validation) | Measures the predictive ability on an external test set (Value: 0.821). |

Three-dimensional (3D)-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend QSAR by considering the 3D properties of molecules. slideshare.net These methods require the structural alignment of the series of compounds, which is then placed in a 3D grid.

In CoMFA, the steric and electrostatic fields of each molecule are calculated at the grid points using a probe atom. researchgate.net These field values are then correlated with the biological activity using Partial Least Squares (PLS) regression. slideshare.net CoMSIA is an extension of CoMFA that calculates additional similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more intuitive and robust models. researchgate.netnih.gov

The results of 3D-QSAR studies are visualized as 3D contour maps. nih.gov These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electropositive groups are beneficial for activity. nih.gov These visual insights are extremely valuable for medicinal chemists to guide the rational design of new, more potent analogs of 3-Methoxy-6-piperazin-1-ylpyridazine. Statistical validation, similar to 2D-QSAR, is essential, with key parameters being the cross-validated q² and non-cross-validated r² values. nih.govnih.gov

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.818 | 0.917 | Steric (67.7%), Electrostatic (32.3%) |

| CoMSIA | 0.801 | 0.897 | Steric (29.5%), Electrostatic (29.8%), Hydrophobic (29.8%), H-Bond Donor (6.5%), H-Bond Acceptor (4.4%) |

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is fundamental in structure-based drug design to understand binding mechanisms and predict binding affinities.

Ligand-protein docking simulations place 3-Methoxy-6-piperazin-1-ylpyridazine or its analogs into the three-dimensional structure of a potential biological target, such as an enzyme or a receptor. rrsociology.ru The process involves preparing both the ligand (energy minimization) and the protein (removing water molecules, adding hydrogens). wjarr.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function. nih.gov

The output of a docking study provides a binding affinity score (e.g., Glide Gscore, AutoDock binding energy in kcal/mol) and a detailed view of the intermolecular interactions. rrsociology.ruindexcopernicus.com Analysis of the top-ranked poses reveals key interactions responsible for binding, such as:

Hydrogen bonds: Often formed by the nitrogen atoms in the pyridazine and piperazine rings.

π-π stacking: Interactions between the aromatic pyridazine ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). indexcopernicus.com

Hydrophobic interactions: Involving the nonpolar parts of the ligand and hydrophobic residues in the binding pocket. indexcopernicus.com

Studies on similar piperazin-1-ylpyridazine derivatives have shown that the pyridazine nucleus is often involved in hydrogen bonding and π-π stacking interactions, which are crucial for anchoring the ligand in the active site. indexcopernicus.com

| Compound Analog | Binding Affinity (Glide Gscore) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Analog P21 | -4.649 | Arg109, Gly80, Asp76 | π-π stacking, Hydrogen bonding |

| Analog P3 | -3.232 | Gly80, Arg109, Asp76 | Hydrogen bonding |

While docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate binding free energy calculations. nih.gov These methods are typically applied as a post-processing step to docking and MD simulations.

MM/GBSA calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The total free energy is calculated for the protein-ligand complex, the free protein, and the free ligand from snapshots of an MD simulation. The binding free energy (ΔG_bind) is then computed by taking the difference between the bound and unbound states. frontiersin.org The energy is broken down into several components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov

Free Energy Perturbation (FEP) is an alchemical free energy method that calculates the relative binding free energy (ΔΔG_bind) between two closely related ligands (e.g., analogs of 3-Methoxy-6-piperazin-1-ylpyridazine). ed.ac.ukbiorxiv.org This is achieved by computationally "mutating" one ligand into another through a series of non-physical intermediate steps, both in solution and when bound to the protein. vu.nl FEP is computationally intensive but is considered one of the most accurate methods for predicting the change in binding affinity resulting from small chemical modifications, with reported accuracies often within 1 kcal/mol of experimental values. vu.nl

| Energy Component | Description | Typical Value |

|---|---|---|

| ΔE_vdw (van der Waals) | Favorable dispersion and repulsion forces. | -45.0 |

| ΔE_ele (Electrostatic) | Favorable electrostatic interactions. | -30.0 |

| ΔG_pol (Polar Solvation) | Unfavorable energy of desolvating polar groups. | +50.0 |

| ΔG_nonpol (Non-polar Solvation) | Favorable energy from hydrophobic effect. | -5.0 |

| ΔG_bind (Total Binding Free Energy) | Sum of all components. | -30.0 |

Structure Activity Relationship Sar Studies of 3 Methoxy 6 Piperazin 1 Ylpyridazine Derivatives

Elucidation of Key Pharmacophoric Features within the 3-Methoxy-6-piperazin-1-ylpyridazine Scaffold

Pharmacophore modeling for the 3-Methoxy-6-piperazin-1-ylpyridazine scaffold identifies several key features essential for molecular recognition and biological activity. These features represent the crucial three-dimensional arrangement of functional groups that interact with a specific biological target.

A generalized pharmacophore model for this class of compounds typically includes:

A hydrogen bond acceptor: The nitrogen atoms within the pyridazine (B1198779) ring are prime candidates for forming hydrogen bonds with the target protein.

A hydrogen bond acceptor/donor: The nitrogen atoms of the piperazine (B1678402) ring can act as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors.

A hydrophobic/aromatic feature: The pyridazine ring itself provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions.

A positive ionizable feature: The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.

The spatial arrangement of these features is paramount. For instance, the distance and relative orientation between the pyridazine ring's hydrogen bond acceptors and the piperazine's ionizable nitrogen are often critical determinants of binding affinity.

Impact of Methoxy (B1213986) Group Substitution on Molecular Recognition and Ligand-Target Interactions

The methoxy group at the 3-position of the pyridazine ring plays a significant role in modulating the electronic properties and steric profile of the scaffold, thereby influencing its interaction with biological targets.

Electronic Effects: The oxygen atom of the methoxy group is a weak hydrogen bond acceptor. The electron-donating nature of the methoxy group can also influence the electron density of the pyridazine ring, which may affect its ability to participate in pi-stacking interactions.

Steric Effects and Bioisosteric Replacement: The size and orientation of the methoxy group can be critical. Replacing it with other alkoxy groups of varying chain lengths can probe the steric tolerance of the binding pocket. Bioisosteric replacement is a common strategy to fine-tune properties. For example, replacing the methoxy group with a fluorine atom can alter the electronic profile and metabolic stability without a significant change in size. Such modifications can lead to improved pharmacokinetic profiles. cambridgemedchemconsulting.com

| Substitution at 3-position | Potential Impact on Activity | Rationale |

| -OCH3 (Methoxy) | Baseline Activity | Provides a balance of electronic and steric properties. |

| -OC2H5 (Ethoxy) | Potentially Increased or Decreased Activity | Probes for additional hydrophobic interactions or steric hindrance. |

| -OH (Hydroxy) | Potentially Increased H-bonding | Introduces a hydrogen bond donor, but may decrease cell permeability. |

| -F (Fluoro) | Altered Electronics and Metabolism | Can improve metabolic stability and alter binding interactions. cambridgemedchemconsulting.com |

| -CF3 (Trifluoromethyl) | Increased Lipophilicity | May enhance binding through hydrophobic interactions but can also affect solubility. |

Influence of Piperazine Ring Substituents on Binding Affinity, Selectivity, and Conformational Preferences

The piperazine ring is a common moiety in bioactive compounds, often serving as a linker to introduce additional pharmacophoric groups and to modulate physicochemical properties. researchgate.net Substitutions on the distal nitrogen atom of the piperazine ring have a profound impact on the biological profile of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives.

Binding Affinity and Selectivity: The nature of the substituent on the piperazine nitrogen can dramatically alter binding affinity and selectivity for a particular target. Large, bulky aromatic or heteroaromatic substituents can engage in additional binding interactions, such as pi-stacking or hydrophobic interactions, thereby increasing potency. The electronic nature of these substituents (electron-donating or electron-withdrawing) can also fine-tune the basicity of the piperazine nitrogen, which in turn affects its interaction with the target.

| Piperazine N-Substituent (R) | General Effect on Activity | Example Rationale |

| -H | Baseline | Allows for potential hydrogen bond donation. |

| -CH3 (Methyl) | Increased Lipophilicity | Small alkyl groups can probe for small hydrophobic pockets. |

| -Phenyl | Increased Affinity | Can introduce pi-stacking or hydrophobic interactions. |

| -4-Fluorophenyl | Modulated Electronics | The fluorine atom can alter electronic distribution and potentially form specific interactions. |

| -(CH2)2-OH (Hydroxyethyl) | Increased Hydrophilicity | Can improve solubility and introduce hydrogen bonding opportunities. |

Modulation of the Pyridazine Core for Tuned Biological Interactions and Scaffold Rigidity

Modifications to the pyridazine core itself can be a powerful strategy for optimizing biological activity and physicochemical properties.

Substitution on the Pyridazine Ring: Introducing substituents at other available positions on the pyridazine ring can modulate its electronic properties, steric profile, and potential for hydrogen bonding. For example, adding a chlorine atom can introduce a potential halogen bond interaction and alter the electron density of the ring system.

Scaffold Hopping and Ring System Modification: In some cases, the pyridazine ring can be replaced with other heterocyclic systems (bioisosteres) to explore different spatial arrangements of key interacting groups and to improve properties such as metabolic stability. researchgate.netmdpi.com For instance, replacing the pyridazine with a pyrimidine (B1678525) or a pyridine (B92270) could subtly alter the angles between the substituents and the hydrogen bonding vectors of the ring nitrogens.

Increasing Rigidity: Introducing conformational constraints, for example by fusing another ring to the pyridazine core, can lock the molecule into a more bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Role of Conformational Dynamics in Defining Structure-Activity Relationships

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. The 3-Methoxy-6-piperazin-1-ylpyridazine scaffold possesses several rotatable bonds, including the bond connecting the piperazine to the pyridazine and the bonds within the piperazine ring itself.

The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the biological target is crucial for high-affinity binding. Computational studies, such as molecular dynamics simulations, can provide insights into the accessible conformations of these derivatives and how different substituents influence the conformational landscape. nih.gov A molecule that is pre-organized in its bioactive conformation in solution may exhibit higher potency.

Computational and Chemoinformatic Approaches to SAR Analysis

Computational methods are invaluable tools for elucidating and predicting the SAR of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the 3D properties of the molecules with their biological activities. nih.govnih.gov These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Molecular Docking: Docking simulations can predict the binding mode of these derivatives within the active site of a target protein. This can provide a structural basis for understanding the observed SAR and can guide the design of new derivatives with improved interactions.

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR method that utilizes an algebraic approach to correlate structural descriptors with biological activity. nih.gov Unlike traditional multi-regression methods, S-SAR interprets structural descriptors as vectors in a data space, which are then mapped into an orthogonal space. This allows for the generation of a SAR equation in a determinant form.

The S-SAR framework can offer a different perspective on the relationship between structure and activity, potentially revealing correlations that are not apparent with conventional QSAR methods. By representing the spectral norm of the activity models against the structural coordinates, S-SAR can provide a hierarchical scheme of the importance of different structural features, which can be a valuable tool in the design of novel 3-Methoxy-6-piperazin-1-ylpyridazine derivatives.

Matched Molecular Pair (MMP) Analysis for Local SAR Exploration

In the exploration of the structure-activity relationship (SAR) of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives, Matched Molecular Pair (MMP) Analysis has emerged as a powerful tool for understanding the subtle yet significant impact of minor structural modifications on biological activity. nih.govnih.govwikipedia.org This computational technique systematically identifies pairs of compounds that differ by a single, well-defined structural transformation, allowing for a focused analysis of the effect of that specific change on a compound's properties. nih.govresearchgate.net

A key application of MMP analysis in the study of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives has been the optimization of the substituent on the piperazine ring. For instance, in a series of compounds targeting a specific receptor, MMP analysis can be used to evaluate the impact of replacing a hydrogen atom with a methyl group, or a phenyl ring with a pyridine ring, on the binding affinity.

Consider a hypothetical MMP analysis of a series of 3-Methoxy-6-piperazin-1-ylpyridazine derivatives, where the primary point of modification is the substituent on the distal nitrogen of the piperazine ring. The following interactive data table illustrates how MMP analysis can be used to guide SAR exploration.

| Transformation | Compound A | pIC50 A | Compound B | pIC50 B | ΔpIC50 (B-A) |

| H -> CH3 | 3-Methoxy-6-(piperazin-1-yl)pyridazine | 6.2 | 3-Methoxy-6-(4-methylpiperazin-1-yl)pyridazine | 6.8 | +0.6 |

| H -> Phenyl | 3-Methoxy-6-(piperazin-1-yl)pyridazine | 6.2 | 3-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine | 7.5 | +1.3 |

| Phenyl -> 4-Fluorophenyl | 3-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine | 7.5 | 3-Methoxy-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine | 7.7 | +0.2 |

| Phenyl -> 2-Pyridyl | 3-Methoxy-6-(4-phenylpiperazin-1-yl)pyridazine | 7.5 | 3-Methoxy-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine | 7.1 | -0.4 |

In this example, the transformation from an unsubstituted piperazine (Compound A) to a methyl-substituted piperazine (Compound B) results in a modest increase in potency (ΔpIC50 = +0.6). A more significant enhancement is observed when a phenyl group is introduced (ΔpIC50 = +1.3), suggesting a favorable interaction of the phenyl ring with the target protein. Further analysis of matched pairs reveals that the addition of a fluorine atom to the 4-position of the phenyl ring provides a small additional benefit, while replacing the phenyl ring with a 2-pyridyl moiety leads to a slight decrease in activity.

This type of analysis, systematically applied to a large dataset of compounds, can reveal consistent trends and guide the design of new derivatives with improved biological profiles. The insights gained from MMP analysis are particularly valuable for fine-tuning the properties of a lead compound and for exploring the chemical space around a promising scaffold.

Molecular Mechanisms and Biological Interactions of 3 Methoxy 6 Piperazin 1 Ylpyridazine Analogs in Vitro and in Silico Research

Enzymatic Target Engagement and Modulation Studies (In Vitro and In Silico)

Analogs of 3-methoxy-6-piperazin-1-ylpyridazine have been investigated for their ability to interact with and modulate the activity of several key enzymes. These studies have primarily focused on enzyme inhibition, with significant findings in the areas of metabolic regulation and nucleotide metabolism.

Enzyme Inhibition Profiling against Key Biological Enzymes

Stearoyl-CoA Desaturase-1 (SCD1): A series of piperazinylpyridazine-based compounds have been identified as highly potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids. nih.gov The inhibition of SCD1 is a therapeutic target for metabolic diseases such as obesity and metabolic syndrome. nih.gov One notable analog, compound 49 (XEN103), demonstrated significant in vitro activity with an IC₅₀ of 14 nM against mouse SCD1 and 12 nM in a HepG2 cell-based assay. nih.gov

Table 1: In Vitro Inhibitory Activity of Piperazinylpyridazine Analogs against Stearoyl-CoA Desaturase-1 (SCD1)

| Compound | Target | IC₅₀ (nM) | Assay |

|---|---|---|---|

| Compound 49 (XEN103) | Mouse SCD1 | 14 | Enzymatic Assay |

| Compound 49 (XEN103) | SCD1 | 12 | HepG2 Cell-Based Assay |

dCTP Pyrophosphatase 1 (dCTPase): Piperazin-1-ylpyridazine derivatives have also emerged as a novel class of potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase). nih.govnih.gov This "housekeeping" enzyme is involved in the catabolism of nucleoside triphosphates and has been linked to cancer progression. nih.govnih.gov The identification of these inhibitors represents a significant step toward the development of drug-like probes for studying the dCTPase enzyme. nih.govnih.gov

Protein Kinases: While the broader class of pyridazine (B1198779) derivatives has been explored for protein kinase inhibition, specific screening of 3-methoxy-6-piperazin-1-ylpyridazine analogs against a wide panel of protein kinases has not been extensively reported in the available literature. General kinase inhibitor discovery efforts often involve screening large libraries of compounds with diverse heterocyclic cores, including pyridazines, to identify starting points for optimization. nih.gov

Enzyme Activation Mechanisms and Functional Characterization

Currently, there is a lack of specific research in the public domain detailing the activation of enzymes, such as G protein-gated inwardly rectifying potassium (GIRK) channels, by 3-methoxy-6-piperazin-1-ylpyridazine analogs.

Substrate Mimicry and Active Site Interactions

In silico molecular docking studies have been employed to understand the binding modes of piperazin-1-ylpyridazine derivatives within the active sites of their enzymatic targets. For dCTPase inhibitors, these computational models help to elucidate the key interactions between the ligand and the amino acid residues of the enzyme's active site, guiding further structural optimization.

Receptor Interaction and Ligand Binding Characterization

The 3-methoxy-6-piperazin-1-ylpyridazine scaffold and its analogs have been shown to interact with various receptor systems, exhibiting a range of affinities and functional activities.

Affinity and Selectivity Profiling for Specific Receptor Subtypes

Serotonin (B10506) Receptors: The arylpiperazine motif, a key component of the studied scaffold, is a well-established pharmacophore for serotonin receptor ligands. nih.gov Analogs incorporating a methoxyphenylpiperazine moiety have demonstrated high affinity for the 5-HT₁A receptor subtype, with some compounds exhibiting Kᵢ values in the low nanomolar range. semanticscholar.org For instance, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine derivatives have shown Kᵢ values as low as 1.2 nM for the 5-HT₁A receptor. semanticscholar.org Furthermore, coumarin (B35378) derivatives containing a 2-methoxyphenylpiperazine group have displayed affinity for both 5-HT₁A and 5-HT₂A receptors, with Kᵢ values ranging from 18 nM to 264 nM for these subtypes. mdpi.com

Table 2: Binding Affinities of Arylpiperazine Analogs for Serotonin Receptors

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine analog | 5-HT₁A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³﹐⁷]decan-1-amine analog | 5-HT₁A | 21.3 |

| Coumarin-methoxyphenylpiperazine derivative 13 | 5-HT₂A | 18 |

| Coumarin-methoxyphenylpiperazine derivative 12 | 5-HT₂A | 67 |

| Coumarin-methoxyphenylpiperazine derivative 14 | 5-HT₂A | 68 |

| Coumarin-methoxyphenylpiperazine derivative 2 | 5-HT₂A | 83 |

| Coumarin-methoxyphenylpiperazine derivative 10 | 5-HT₁A | 87 |

| Coumarin-methoxyphenylpiperazine derivative 5 | 5-HT₁A | 90 |

| Coumarin-methoxyphenylpiperazine derivative 7 | 5-HT₁A | 90 |

| Coumarin-methoxyphenylpiperazine derivative 11 | 5-HT₁A | 96 |

GABA A Receptors: Structurally related arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective and potent antagonists of the GABA A receptor. nih.gov These compounds displace [³H]GABA from rat brain membranes, with analogs SR 95531 (a methoxy-substituted derivative) and SR 42641 exhibiting apparent Kᵢ values of 0.15 µM and 0.28 µM, respectively. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs): A series of compounds based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, which shares the piperazin-1-yl-pyridazine moiety, have been identified as pan-muscarinic antagonists. nih.gov These analogs demonstrated potent inhibition of the human M₄ muscarinic receptor with IC₅₀ values below 200 nM. nih.gov

Gonadotropin-Releasing Hormone (GnRH) Receptors: While various non-peptide antagonists of the GnRH receptor have been developed, some of which contain a 3-methoxyphenyl (B12655295) group, a direct and specific investigation of 3-methoxy-6-piperazin-1-ylpyridazine analogs as GnRH receptor antagonists is not prominently featured in the reviewed scientific literature. nih.gov

Functional Modulatory Effects on Receptor Activity

GABA A Receptors: Arylaminopyridazine derivatives related to the core structure have been functionally characterized as competitive antagonists at the GABA A receptor site. nih.govnih.gov They have been shown to antagonize GABA-induced membrane depolarization and the GABA-elicited enhancement of [³H]diazepam binding in a concentration-dependent manner. nih.govnih.gov Scatchard and Lineweaver-Burk analyses have indicated that these compounds act competitively at the high-affinity GABA A receptor site. nih.gov

Muscarinic Acetylcholine Receptors: The 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series displays pan-muscarinic antagonist activity across all five receptor subtypes (M₁-M₅). nih.gov

Serotonin Receptors: Preliminary functional studies on some high-affinity 1-(2-methoxyphenyl)piperazine (B120316) analogs have indicated that they retain antagonist activity at 5-HT₁A receptors, as determined by their effect in a 5-HT₁A-coupled adenylyl cyclase assay. nih.gov

Investigation of Compound Interactions with Other Biological Macromolecules (e.g., DNA, RNA, Transport Proteins, Plasma Proteins)

The interaction of small molecules with biological macromolecules is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For analogs of 3-methoxy-6-piperazin-1-ylpyridazine, these interactions have been explored through various computational and experimental methods.

In Silico Modeling of Macromolecular Interactions:

Computational docking studies have been instrumental in predicting the binding modes of pyridazine-containing compounds with proteins. For instance, a modeling study of a 6-piperazinyl-pyridazine derivative targeting a viral capsid protein revealed specific binding within a lipophilic pocket. The study highlighted the importance of the pyridazine nitrogen in forming a hydrogen bond with a water molecule, which in turn interacts with the backbone of key amino acid residues. nih.gov Furthermore, the pyridazine ring was observed to engage in π-stacking interactions with a tyrosine residue, further stabilizing the complex. nih.gov

In the context of DNA interactions, a hypothetical model has been proposed for certain pyridazin-6-one derivatives. This model suggests that a halogen substituent at the C-5 position of the pyridazine ring could form complementary hydrogen bonds with the purine (B94841) bases of DNA, indicating a potential mechanism for cytotoxicity. nih.gov

Plasma Protein Binding:

The binding of drugs to plasma proteins, such as human serum albumin (HSA), significantly influences their distribution and availability. nih.gov While specific data for 3-methoxy-6-piperazin-1-ylpyridazine is not available, studies on other heterocyclic compounds, including pyrazoline pyridazine derivatives, have demonstrated their ability to bind to bovine serum albumin (BSA), a common model for HSA. researchgate.net These studies often employ spectroscopic techniques to confirm complex formation and determine binding constants. researchgate.net The piperazine (B1678402) moiety itself is known to be a pharmacophore that can enhance protein-binding capacity. mdpi.com

Interactive Data Table: In Silico and Spectroscopic Interaction Data for Pyridazine Analogs

| Compound Class | Macromolecule | Method | Key Findings | Reference |

| 6-Piperazinyl-pyridazine Derivative | Viral Capsid Protein | Molecular Modeling | Binding in a lipophilic pocket, H-bonding via pyridazine nitrogen, π-stacking with tyrosine. | nih.gov |

| Pyridazin-6-one Derivative | DNA | Theoretical Model | Potential for H-bonding between C-5 halogen and DNA purines. | nih.gov |

| Pyrazoline Pyridazine Derivative | Bovine Serum Albumin | Spectroscopic Analysis | Confirmation of complex formation and interaction. | researchgate.net |

Cellular Target Engagement Studies (excluding cell viability/toxicity as primary outcome)

Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug discovery. Cellular target engagement assays provide this validation.

Intracellular Localization and Binding Site Analysis in Cellular Systems

The ability of a compound to penetrate cell membranes and localize to specific subcellular compartments is fundamental to its mechanism of action. Studies on piperazine-linked 1,8-naphthalimide (B145957) derivatives have shown that these molecules exhibit good cell membrane permeability. nih.gov Upon entering the cells, these compounds were observed to distribute throughout the cytoplasm, with fluorescence signals localized in the perinuclear area. nih.gov This suggests that the piperazine moiety can facilitate cellular uptake and broad cytoplasmic distribution.

Modulation of Specific Intracellular Signaling Pathways and Protein-Protein Interactions

Analogs of 3-methoxy-6-piperazin-1-ylpyridazine have been investigated for their potential to modulate intracellular signaling pathways and interfere with protein-protein interactions (PPIs). The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions. nih.gov

Several pyridazine derivatives have been identified as inhibitors of various kinases, which are key components of signaling cascades that regulate cell proliferation. scirp.org For example, certain pyrido[2,3-d]pyridazine (B3350097) derivatives have been shown to inhibit cyclin-dependent kinases, thereby blocking cell cycle progression. scirp.org

Furthermore, the structural features of the pyridazine scaffold make it a promising candidate for the development of PPI modulators. The ability of the pyridazine nitrogens to act as hydrogen bond acceptors can be exploited to disrupt the interactions between two proteins. nih.gov While specific examples directly related to 3-methoxy-6-piperazin-1-ylpyridazine are yet to be fully elucidated, the broader class of pyridazine-containing molecules continues to be an area of active research for the development of novel therapeutic agents targeting signaling pathways and PPIs.

Interactive Data Table: Cellular Activity of Piperazine and Pyridazine Analogs

| Compound Class | Cellular System | Outcome | Key Findings | Reference |

| Piperazine-linked 1,8-naphthalimide | NIH/3T3 cells | Intracellular Localization | Good membrane permeability; localization in the cytoplasm and perinuclear area. | nih.gov |

| Pyrido[2,3-d]pyridazine Derivatives | Cancer cell lines | Signaling Pathway Modulation | Inhibition of cyclin-dependent kinases. | scirp.org |

Scaffold Design and Lead Optimization Strategies Based on 3 Methoxy 6 Piperazin 1 Ylpyridazine

Strategic Use of the Pyridazine (B1198779) Scaffold in Novel Research Compound Design

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a structural feature that endows it with unique physicochemical properties, making it an attractive scaffold in medicinal chemistry. nih.gov It is often considered a "privileged structure," as its core is found in numerous biologically active compounds across various therapeutic areas, including anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov The inclusion of the pyridazine nucleus in a molecule can significantly influence its properties. nih.gov For instance, the two nitrogen atoms act as hydrogen bond acceptors, which can facilitate crucial interactions with biological targets like protein kinases. nih.gov

The inherent polarity and high dipole moment of the pyridazine ring can improve a compound's physicochemical properties, potentially leading to better aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile compared to less polar scaffolds. nih.govresearchgate.netnih.gov The pyridazine scaffold is also synthetically versatile, allowing for diverse functionalization at various positions, which is a key advantage during lead optimization. researchgate.netresearchgate.net Researchers strategically employ this scaffold to design novel compounds, leveraging its ability to serve as a stable core for arranging other pharmacophoric elements in a specific spatial orientation required for potent and selective target engagement. nih.govacs.org Its utility has been demonstrated in the development of kinase inhibitors, where the pyridazine core can mimic the hinge-binding interactions of the native ATP ligand. researchgate.netnih.gov

Leveraging the Piperazine (B1678402) Moiety for Enhanced Molecular Recognition and Binding Properties

The piperazine moiety is a six-membered saturated heterocycle containing two nitrogen atoms at opposing positions. This feature makes it a highly versatile building block in drug design, frequently incorporated to enhance molecular recognition and binding affinity. nih.govresearchgate.net One of the primary roles of the piperazine ring is to act as a linker or spacer between two or more pharmacophoric groups, holding them in the optimal geometry for interacting with a biological target. researchgate.net